molecular formula C16H18N6O B4532891 5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine

5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B4532891
M. Wt: 310.35 g/mol
InChI Key: FTQUOVQXWIFIFL-UHFFFAOYSA-N
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Description

5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, pyrazole derivatives, and other organic reagents. Common synthetic routes could involve:

    Nucleophilic substitution reactions: to introduce the methoxy and methyl groups.

    Cyclization reactions: to form the pyrimidine and pyrazole rings.

    Coupling reactions: to attach the pyridin-2-ylmethyl group.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: to accelerate the reactions.

    Solvents: to dissolve the reactants and control the reaction environment.

    Temperature and pressure control: to ensure optimal reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the pyrimidine ring.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylpyrazol-3-yl)pyrimidin-2-amine: Lacks the methoxy and pyridin-2-ylmethyl groups.

    5-methoxy-N-methylpyrimidin-2-amine: Lacks the pyrazole and pyridin-2-ylmethyl groups.

    N-methyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine: Lacks the methoxy and pyridin-2-ylmethyl groups.

Uniqueness

The unique combination of functional groups in 5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-21(11-12-6-4-5-8-17-12)16-18-10-14(23-3)15(20-16)13-7-9-19-22(13)2/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQUOVQXWIFIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NC=C2OC)N(C)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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